N'-[(1E)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-2-cyanoacetohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-2-cyanoacetohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with cyanoacetic acid under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up using industrial-grade reagents and equipment to produce the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-2-cyanoacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N’-[(1E)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-2-cyanoacetohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-[(1E)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-2-cyanoacetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(3-Aminophenyl)ethylidene]-2-(2,4-dichlorophenoxy)propanehydrazide
- 2-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]propanedinitrile
- (2S)-2-(2,4-dichlorophenoxy)-N’-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]propanehydrazide
Uniqueness
N’-[(1E)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-2-cyanoacetohydrazide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of functional groups, including the cyano and hydrazide moieties, makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-[(E)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4O2/c12-7-1-2-9(8(13)5-7)19-6-10(15)16-17-11(18)3-4-14/h1-2,5H,3,6H2,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSDGANSVGSXOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=NNC(=O)CC#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)OC/C(=N\NC(=O)CC#N)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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